1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, commonly referred to as PIPI, is an organic compound that has a wide range of potential applications in scientific research. PIPI is an imidazopyridinone and belongs to the class of heterocyclic compounds. It has a unique combination of properties that make it an attractive option for use in scientific research.
Scientific Research Applications
Fungicidal Activity
- Field : Agricultural Chemistry
- Application : This compound is used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity .
- Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Anticancer and Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : This compound has been used in the suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The data indicate that DW34 and 26 are new leads to investigate the anticancer and anti-inflammatory activity of BET proteins .
Inhibition of Prolyl-4-Hydroxylase
- Field : Biochemistry
- Application : This compound has been used in the initial screening for prolyl-4-hydroxylase inhibitory activity .
- Method : The inhibitory activity was determined by estimating the hydroxyproline content in HSC-T6 cells .
- Results : The specific results or outcomes were not detailed in the source .
AKT Inhibition
- Field : Medicinal Chemistry
- Application : This compound has been used in the study of AKT-specific inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
Inhibition of Prolyl-4-Hydroxylase
- Field : Biochemistry
- Application : This compound has been used in the initial screening for prolyl-4-hydroxylase inhibitory activity .
- Method : The inhibitory activity was determined by estimating the hydroxyproline content in HSC-T6 cells .
- Results : The specific results or outcomes were not detailed in the source .
AKT Inhibition
properties
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPLKBXGDCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624481 | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
185961-99-3 | |
Record name | BMS-973013 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185961993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-973013 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSF73ZBU2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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